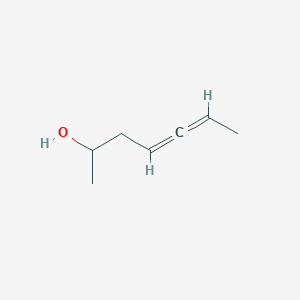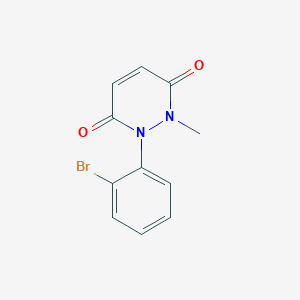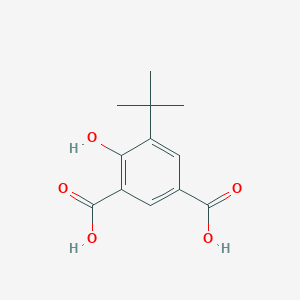
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a phenyl group attached to a cyclooctene ring, which is further connected to an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be achieved through a multi-step process involving the formation of the cyclooctene ring, followed by the introduction of the phenyl group and the esterification with ethyl acetate. One common method involves the Diels-Alder reaction to form the cyclooctene ring, followed by Friedel-Crafts alkylation to introduce the phenyl group. The final step involves esterification using ethyl acetate in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate undergoes various chemical reactions typical of esters and alkenes. These include:
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: The alkene moiety can undergo oxidation to form epoxides or diols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for the oxidation of alkenes.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Epoxides or diols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl (1-phenylcyclooct-4-en-1-yl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent . The phenyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring .
Comparison with Similar Compounds
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be compared with other esters and cyclic compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Phenylcyclohexane: A similar cyclic compound but with a six-membered ring instead of an eight-membered ring.
Cyclooctene: The parent compound without the phenyl and ester groups.
The uniqueness of this compound lies in its combination of a phenyl group, a cyclooctene ring, and an ester moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
51953-83-4 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 2-(1-phenylcyclooct-4-en-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-2-20-17(19)15-18(16-11-7-6-8-12-16)13-9-4-3-5-10-14-18/h3-4,6-8,11-12H,2,5,9-10,13-15H2,1H3 |
InChI Key |
FLQRWSROTUZXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCC=CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
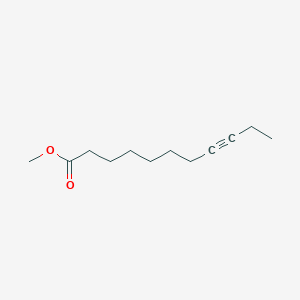
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
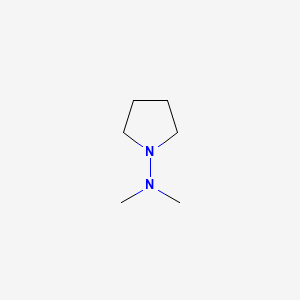
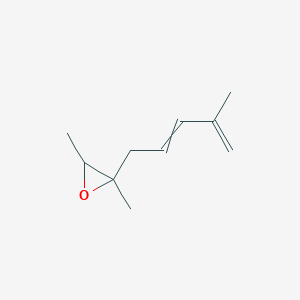
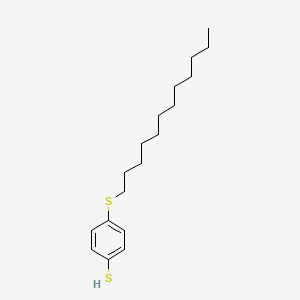
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
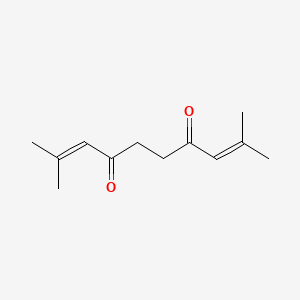
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
